molecular formula C22H29FO5 B7835860 Celestone

Celestone

Cat. No.: B7835860
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celestone is a brand name for the synthetic corticosteroid compound betamethasone . Betamethasone is widely used for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered in the form of betamethasone sodium phosphate and betamethasone acetate, which are used in various medical treatments, including allergic reactions, dermatologic diseases, and endocrine disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone is synthesized from prednisolone through a series of chemical reactions. The key steps involve the introduction of a fluorine atom at the 9th position and a methyl group at the 16th position of the steroid nucleus. The synthesis typically involves:

    Fluorination: Introduction of a fluorine atom using reagents like or .

    Methylation: Addition of a methyl group using or .

Industrial Production Methods: Industrial production of betamethasone involves large-scale chemical synthesis in controlled environments to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Betamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like .

    Reduction: Reduction of ketones to hydroxyl groups using reducing agents like .

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like or .

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products:

Scientific Research Applications

Betamethasone has a wide range of applications in scientific research, including:

Mechanism of Action

Betamethasone is often compared with other corticosteroids such as:

    Dexamethasone: Similar in structure but has a slightly different side chain, leading to variations in potency and duration of action.

    Prednisolone: Less potent than betamethasone but widely used for its broader therapeutic index.

    Triamcinolone: Intermediate in potency between prednisolone and betamethasone, often used in dermatologic applications.

Uniqueness of Betamethasone:

Comparison with Similar Compounds

Properties

IUPAC Name

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-44-9
Record name betamethasone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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